methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, is of interest for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-fluoro-1H-indole-2-carboxylate
Uniqueness
Methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring. The presence of both fluoro and methoxy groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10FNO3 |
---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
methyl 6-fluoro-4-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO3/c1-15-10-4-6(12)3-8-7(10)5-9(13-8)11(14)16-2/h3-5,13H,1-2H3 |
InChI Key |
PBUHMJOWQADKIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)OC)F |
Origin of Product |
United States |
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